4,6-dichloro-2-methoxypyridine-3-carbaldehyde
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Overview
Description
4,6-Dichloro-2-methoxypyridine-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5Cl2NO. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an aldehyde group attached to a pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-methoxypyridine-3-carbaldehyde typically involves the chlorination of 2-methoxypyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyridine ring. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 4,6-Dichloro-2-methoxypyridine-3-carboxylic acid.
Reduction: 4,6-Dichloro-2-methoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-2-methoxypyridine-3-carbaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex molecules. It is employed in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic applications. Additionally, it is used in agrochemical research for the development of pesticides and herbicides. The compound’s reactivity and functional groups make it a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-methoxypyridine-3-carbaldehyde depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors in the body. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxy group.
2,6-Dichloro-4-methoxypyridine: Similar in structure but with the methoxy group at a different position.
6-Methoxy-2-pyridinecarboxaldehyde: Similar in structure but without the chlorine atoms.
Uniqueness: 4,6-Dichloro-2-methoxypyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide versatility in chemical reactions. The presence of both chlorine atoms and the methoxy group on the pyridine ring allows for selective modifications, making it a valuable intermediate in the synthesis of various compounds.
Properties
CAS No. |
2247102-25-4 |
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Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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